6H-benzo[de]isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
6H-benzo[de]isoquinoline |
InChI |
InChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-3,5-8H,4H2 |
InChI Key |
LCUJKHVOYDSFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C3C1=CC=CC3=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Benzo De Isoquinoline and Its Derivatives
Established Synthetic Pathways for the 6H-Benzo[de]isoquinoline Ring System
Cyclization Reactions in Benzo[de]isoquinoline Formation
Cyclization reactions are fundamental to the construction of the tricyclic this compound ring system. These reactions typically involve the formation of one of the constituent rings, most commonly the nitrogen-containing ring, from an appropriately substituted naphthalene (B1677914) precursor.
One of the most direct and widely utilized methods for synthesizing derivatives of this compound, specifically the 1,3-dione series, is the cyclization of naphthalic anhydride (B1165640) (1,8-naphthalenedicarboxylic anhydride) or its derivatives with primary amines. This reaction, a type of condensation-cyclization, is robust and allows for the introduction of a wide variety of substituents on the nitrogen atom. The reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107) with phthalic anhydride in the presence of a catalyst has also been reported to yield the desired compound. evitachem.com
More complex cyclization strategies have also been explored. For instance, radical cyclization of N-alkyl-N-methacryloyl benzamides can produce isoquinoline-1,3(2H,4H)-dione derivatives. researchgate.net Another approach involves the Hurtley Reaction, where an anhydride reacts with an amine to form a cyclic structure, which is a critical step in forming the isoquinoline (B145761) core. evitachem.com Intramolecular thermal rearrangements, while sometimes leading to the desired ring system, can be sensitive to substituents and may require challenging-to-access starting materials like benzocyclobutene intermediates. nih.gov
| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
| Condensation-Cyclization | 1,8-Naphthalic anhydride, Primary amine | Varies (e.g., heat, acid/base catalyst) | N-substituted benzo[de]isoquinoline-1,3-dione | nih.gov |
| Radical Cyclization | N-alkyl-N-methacryloyl benzamide | Radical initiator | Isoquinoline-1,3(2H,4H)-dione derivative | researchgate.net |
| Hurtley Reaction | Anhydride, Amine | Not specified | Isoquinoline structure | evitachem.com |
Condensation Reactions in Benzo[de]isoquinoline Synthesis
Condensation reactions are central to the synthesis of many this compound derivatives, particularly the widely studied benzo[de]isoquinoline-1,3-diones (naphthalimides). The most prevalent condensation reaction involves the treatment of 1,8-naphthalic anhydride or its substituted analogues with primary amines or other nitrogen-containing nucleophiles. nih.govcapes.gov.brtandfonline.com
This reaction is highly versatile. For example, condensation of 4-halogeno-1,8-naphthalic anhydride with cyclic secondary amines like morpholine (B109124) or piperidine (B6355638) yields the corresponding 4-amino-substituted naphthalimides. capes.gov.br These intermediates can be further condensed with other amines to produce a variety of dyes. capes.gov.br The reaction conditions can be optimized; for instance, using ultrasonic irradiation in water at room temperature for the condensation of 4-nitro-1,8-naphthalic anhydride with various amines has been shown to afford high yields in significantly shorter reaction times compared to conventional heating. tandfonline.com For neutral aliphatic amines, the condensation can be carried out with a catalytic amount of triethylamine (B128534) (TEA), while for less reactive amines like aniline (B41778), acidic conditions (e.g., acetic acid) may be required for good yields. rsc.org
| Reactants | Reaction Conditions | Product | Yield | Reference |
| 4-Nitro-1,8-naphthalic anhydride, Methylamine | Reflux in ethanol (B145695) | 4-Nitro-N-methyl-1,8-naphthalimide | High | tandfonline.com |
| 4-Nitro-1,8-naphthalic anhydride, Butylamine | Ultrasonic irradiation in water | 4-Nitro-N-butyl-1,8-naphthalimide | Excellent | tandfonline.com |
| 3-Amino-1,8-naphthalic anhydride, n-Butylamine | N,N-dimethylformamide | N-Butyl-3-amino-1,8-naphthalimide | - | nih.gov |
| 4-Amino-3-sulfo-1,8-naphthalic anhydride, N,N-Dimethylethylenediamine | Catalytic triethylamine (TEA) | Corresponding N-substituted naphthalimide | 66% | rsc.org |
Nucleophilic Substitution Strategies for Benzo[de]isoquinoline Derivatives
Nucleophilic substitution reactions are a key tool for the functionalization of pre-formed this compound rings. These reactions allow for the introduction of a wide array of functional groups onto the aromatic core, which is crucial for tuning the properties of these molecules.
A common strategy involves the substitution of a halogen atom on the naphthalimide ring. For instance, 4-halogeno-1,8-naphthalic anhydrides can react with various amines via nucleophilic aromatic substitution to introduce amino groups at the 4-position. capes.gov.br Similarly, the nitro group in compounds like 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is susceptible to nucleophilic substitution, often following reduction to an amino group, which then serves as a handle for further derivatization. smolecule.com The carbonyl groups within the 1,3-dione system can also undergo nucleophilic attack, leading to a variety of derivatives. evitachem.com
Advanced Functionalization Approaches for this compound Scaffolds
Modern synthetic chemistry has introduced powerful transition-metal-catalyzed reactions that enable the precise and efficient functionalization of heterocyclic scaffolds like this compound.
Palladium-Catalyzed Cross-Coupling Reactions of Benzo[de]isoquinoline Precursors
Palladium catalysis has become an indispensable tool for C-C and C-N bond formation in the synthesis and functionalization of isoquinoline systems, with these methods being applicable to benzo[de]isoquinoline derivatives.
The Suzuki-Miyaura coupling is a prominent example. It has been used to introduce aryl groups into the benzo[de]isoquinoline structure. evitachem.com For instance, bromo-substituted naphthalimides can be coupled with arylboronic acids in the presence of a palladium catalyst to generate aryl-substituted derivatives. smolecule.com Palladium-catalyzed aminocarbonylation of iodo-substituted isoquinolines has also been demonstrated, providing a route to isoquinoline-carboxamides. mdpi.com This methodology can be extended to halo-benzo[de]isoquinolines.
Furthermore, palladium-catalyzed C-H activation and functionalization represent a state-of-the-art approach. These reactions allow for the direct arylation or allylation of the isoquinoline core without the need for pre-functionalization (e.g., halogenation). rsc.orgacs.org For example, a palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with allenoic acid esters provides a route to hydroisoquinolones. mdpi.com
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura Coupling | Bromoamonafide | Arylboronic acids | Palladium catalyst | Aryl-substituted benzo[de]isoquinoline-1,3-dione | smolecule.com |
| Aminocarbonylation | 1-Iodoisoquinoline | Primary/secondary amines, CO | Pd(OAc)₂ / 2 PPh₃ | Isoquinoline-1-carboxamide | mdpi.com |
| C-H Allylation/Oxidative Cyclization | Benzylamine | Allyl acetate | Palladium(II) catalyst | 3-Methylisoquinoline | acs.org |
| C-H Activation/Annulation | N-methoxybenzamide | 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂ / Ag₂CO₃ | 3,4-Substituted hydroisoquinolone | mdpi.com |
Copper-Catalyzed Reactions for Benzo[de]isoquinoline Synthesis
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based methods for the synthesis of nitrogen heterocycles. These reactions often proceed via different mechanisms and offer complementary reactivity.
Copper catalysts have been successfully employed in the synthesis of fused isoquinoline systems, such as benzo evitachem.comresearchgate.netimidazo[2,1-a]isoquinolines. researchgate.netacs.org One method involves the copper-catalyzed coupling and cyclization of 2-(2-bromovinyl)benzimidazoles with 1,3-diketones. researchgate.net Another innovative approach uses calcium carbide as a solid alkyne source in a copper-catalyzed tandem Sonogashira cross-coupling/nucleophilic addition reaction of 2-(2-bromophenyl)benzimidazoles to construct the benzo evitachem.comresearchgate.netimidazo[2,1-a]isoquinoline skeleton. acs.org Furthermore, copper-catalyzed C-H activation and subsequent intramolecular cyclization of N-acyl-8-ethynyl-1-naphthylamine derivatives have been reported to produce benzo evitachem.comnih.govindolo[1,2-b]isoquinoline-8-ones. acs.org
| Reaction Type | Starting Materials | Catalyst System | Product | Reference |
| Coupling/Cyclization | 2-(2-Bromoaryl)benzimidazoles, 1,3-Diketones | Copper(I) iodide / Base | Benzo evitachem.comresearchgate.netimidazo[2,1-a]isoquinolines | researchgate.net |
| Tandem Coupling/Addition | 2-(2-Bromophenyl)benzimidazoles, Calcium carbide | CuI / Cs₂CO₃ | Benzo evitachem.comresearchgate.netimidazo[2,1-a]isoquinolines | acs.org |
| C-H Activation/Cyclization | N-Acyl-8-ethynyl-1-naphthylamine | CuCN | Benzo evitachem.comnih.govindolo[1,2-b]isoquinoline-8-one | acs.org |
Regioselective Derivatization of the Benzo[de]isoquinoline Nucleus
The ability to introduce functional groups at specific positions on the benzo[de]isoquinoline core is crucial for fine-tuning its properties for various applications. A number of methods have been developed to achieve regioselective derivatization.
One common strategy involves the derivatization of the 1,3-dione form of the benzo[de]isoquinoline nucleus. For instance, the condensation of 1,8-naphthalic anhydride with p-phenylenediamine (B122844) leads to the formation of 2-(4-aminophenyl)-benzo[de]isoquinoline-1,3-dione. The amino group on the phenyl substituent can then serve as a handle for further functionalization. Similarly, N-(ω-bromoalkyl)-1,8-naphthalimides can be synthesized and subsequently used to introduce alkyl chains at the nitrogen atom. derpharmachemica.com
The reactivity of the benzo[de]isoquinoline nucleus itself can also be exploited for regioselective functionalization. For example, electrophilic substitution reactions can be employed to introduce substituents onto the aromatic rings. The specific position of substitution is influenced by the existing substituents and the reaction conditions.
A notable example of regioselective synthesis is the preparation of benzo[g]isoquinoline-5,10-dione derivatives. These compounds can be synthesized via a hetero-Diels-Alder reaction, where the regioselectivity of the cycloaddition can be predicted using computational methods. infona.pl Furthermore, a method for the C-4 alkylation of isoquinolines has been described using benzoic acid and vinyl ketones, which proceeds via a temporary dearomatization of the isoquinoline ring. acs.org This method shows good tolerance for various substituents on the benzo[de]isoquinoline core. acs.org
Table 1: Examples of Regioselective Derivatization Reactions
| Starting Material | Reagent(s) | Product | Reference |
| 1,8-Naphthalic anhydride | p-Phenylenediamine | 2-(4-Aminophenyl)-benzo[de]isoquinoline-1,3-dione | |
| N-(ω-bromoalkyl)-1,8-naphthalimides | --- | Functionalized N-alkylated derivatives | derpharmachemica.com |
| Isoquinoline | Benzoic acid, Vinyl ketone | C-4 alkylated isoquinoline | acs.org |
| --- | 2-Ethynylbenzaldehyde, o-Phenylenediamine | Benzimidazo[2,1-a]isoquinoline | mdpi.com |
Green Chemistry Principles in Benzo[de]isoquinoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules like benzo[de]isoquinolines to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.
One approach is the use of catalyst-free reactions in green solvents. For instance, the synthesis of benzimidazo[2,1-a]isoquinolines has been achieved by reacting alkynones and o-phenylenediamines in ethanol without a catalyst at mild temperatures. mdpi.com Another strategy involves the use of solid-supported catalysts that can be easily recovered and reused. Montmorillonite K10, a type of clay, has been used as a green, recoverable, and non-toxic catalyst for the synthesis of N-fused imino-1,2,4-thiadiazolo isoquinoline hybrids. mdpi.com
Transition-metal-free synthetic methods are also gaining traction. A method for the synthesis of benzo publish.csiro.auevitachem.comimidazo[2,1-a]isoquinolines has been developed using 2-(2-bromoaryl)benzimidazoles and 1,3-diketones under basic conditions, avoiding the need for transition metal catalysts. wiley.com Additionally, the use of microwave and ultrasound irradiation in the synthesis of benzo[c]quinoline derivatives has been shown to increase yields, reduce reaction times, and lower energy consumption compared to conventional heating methods. mdpi.com
Synthetic Challenges and Future Directions in Benzo[de]isoquinoline Synthesis
Despite the progress made in the synthesis of benzo[de]isoquinolines, several challenges remain. One of the major hurdles is the synthesis of asymmetrically substituted derivatives, particularly those with substituents at the C-3 position, which often exhibits low reactivity. researchgate.net Accessing certain isomers of the benzo[de]isoquinoline core can also be challenging and may require the development of novel synthetic strategies. researchgate.net
Future research in this area is likely to focus on several key directions. The development of more efficient and general methods for the synthesis of a wide range of substituted benzo[de]isoquinoline derivatives is a primary goal. This includes the exploration of new catalytic systems and the development of novel cyclization strategies. For example, palladium-catalyzed α-arylation of ketones has emerged as a powerful tool for constructing complex isoquinoline scaffolds. pnas.org
There is also a growing interest in the development of synthetic methods that allow for the late-stage functionalization of the benzo[de]isoquinoline nucleus. This would enable the rapid generation of libraries of derivatives for biological screening and materials science applications. Furthermore, the continued development of green and sustainable synthetic methods will be crucial to minimize the environmental impact of producing these important compounds. rsc.orgresearchgate.net This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous reagents and solvents.
The design and synthesis of benzo[de]isoquinoline-based molecules with specific functions, such as luminescent materials for bioimaging and photodynamic therapy, is another promising area of research. researchgate.net This will require a deep understanding of the structure-property relationships of these compounds and the development of synthetic methods that allow for precise control over their molecular architecture.
Structural Elucidation and Advanced Spectroscopic Characterization of Benzo De Isoquinoline Systems
Vibrational Spectroscopy of Benzo[de]isoquinoline Structures
Raman Spectroscopy in Molecular Fingerprinting
Further research, including the synthesis and subsequent spectroscopic analysis of 6H-benzo[de]isoquinoline, would be required to generate the data necessary to fulfill the requested article's scope. At present, such information is not accessible in the public domain.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the characterization of benzo[de]isoquinoline systems, providing precise information on molecular weight and offering insights into the compound's structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), allows for the determination of the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
For instance, in the characterization of novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes, HRMS has been used to confirm their structures by comparing the calculated molecular mass with the experimentally observed value. This precise mass measurement is crucial for verifying the successful synthesis of target molecules.
| Compound ID | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| BQD-TZ Derivative | C₄₈H₆₀N₅O₂SSi₂ | 826.39848 | 826.39844 |
| BQD-AP Derivative | C₆₀H₆₆N₅O₂Si₂ | 945.380 | 945.310 |
This table presents high-resolution mass spectrometry data for two distinct benzo[de]isoquinoline-1,3-dione derivatives, demonstrating the accuracy of the technique in confirming molecular formulas.
The fragmentation behavior of the benzo[de]isoquinoline core, under techniques like collision-induced dissociation (CID), is largely influenced by its stable, conjugated aromatic system. Studies on the broader class of isoquinoline (B145761) alkaloids show that fragmentation is often dictated by the nature and position of substituents. nih.govresearchgate.netnih.gov For compounds with a fully aromatic, p-π conjugated system, the characteristic fragmentation pathways often involve the loss of these substituent groups rather than the cleavage of the core ring structure. nih.gov Common neutral losses observed in substituted isoquinolines include moieties such as CH₃, CH₃OH, CH₄, and CO, depending on the functional groups present. nih.gov The stability of the benzo[de]isoquinoline nucleus means that the molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) is typically prominent in the mass spectrum.
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. mdpi.com For benzo[de]isoquinoline systems, single-crystal X-ray diffraction studies have been instrumental in elucidating precise molecular geometries, bond parameters, and the intricacies of intermolecular interactions that govern crystal packing. While data on the parent this compound is limited, numerous studies on its derivatives have provided a wealth of structural information.
Single-crystal X-ray diffraction analysis of various benzo[de]isoquinoline derivatives consistently reveals a nearly planar conjugated backbone. nih.gov For example, in a series of benzo[de]isoquinoline-1,3-dione condensed azaacenes, the core ring system was found to be almost perfectly flat, a feature that facilitates strong intermolecular electronic interactions. nih.gov This planarity is critical for the formation of organized solid-state molecular packing, often characterized by significant π–π stacking. The distances between these stacked planar cores are a key parameter, with shorter distances indicating stronger interactions. In some derivatives, these π–π stacking distances have been measured to be as short as 3.31 to 3.41 Å. nih.gov
The analysis of a derivative, ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, showed that the 1,3-dioxo-1H-benzo[de]isoquinoline ring system is approximately planar, with a maximum atomic deviation of 0.061 (2) Å from the mean plane. nih.gov Such studies provide precise bond lengths and angles, confirming the hybridizations and electronic nature of the atoms within the fused ring system.
| Parameter | Observation in Benzo[de]isoquinoline Derivatives | Reference |
| Core Structure | Nearly planar conjugated backbone | nih.gov |
| π–π Stacking Distance | 3.31 Å - 3.41 Å | nih.gov |
| Maximum Atomic Deviation | As low as 0.061 (2) Å from the mean plane | nih.gov |
This table summarizes key geometric parameters determined from X-ray crystallographic studies of various benzo[de]isoquinoline derivatives.
The conformation and supramolecular assembly of benzo[de]isoquinoline derivatives in the crystalline state are dictated by a combination of intramolecular steric effects and intermolecular forces such as hydrogen bonding and π–π stacking. The specific arrangement of molecules in the crystal lattice can vary significantly depending on the substituents attached to the core.
For instance, studies on a series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives revealed two distinct packing motifs. rsc.org Depending on the substituent (R group), the molecules either form self-assembled dimers or organize into one-dimensional (1D) supramolecular chains. rsc.org This demonstrates how subtle changes in the molecular periphery can profoundly influence the preferred solid-state conformation and the resulting crystal architecture.
In another example, the crystal structure of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate shows a significant twist between the planar benzo[de]isoquinoline ring and the attached benzene (B151609) ring, with a dihedral angle of 75.08 (10)°. nih.gov This non-planar conformation is a result of minimizing steric hindrance while optimizing packing efficiency, which is further stabilized by weak intermolecular C—H⋯O hydrogen bonds that link adjacent molecules into a two-dimensional network. nih.gov
Disorder is a phenomenon in crystallography where a molecule or a part of it occupies more than one position or orientation within the crystal lattice. This can be either static (different molecules have different conformations throughout the crystal) or dynamic (a single molecule reorients between positions over time). Such phenomena, while complicating structural refinement, can provide valuable information about molecular flexibility and low-energy conformational states.
A clear example of structural disorder has been documented in a benzo[de]isoquinoline derivative. In the single-crystal structure of ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, the terminal ethyl group was found to be disordered over two distinct sites. nih.gov The refinement of the crystallographic data indicated an almost equal occupancy ratio for the two positions (0.502:0.498), suggesting that both conformations are nearly equal in energy in the crystalline environment. nih.gov This type of conformational disorder in flexible side chains is a common occurrence in crystal structures.
Computational and Theoretical Investigations of Benzo De Isoquinoline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate analysis of the electronic properties of molecular systems. For the 6H-benzo[de]isoquinoline scaffold, DFT calculations are instrumental in understanding its fundamental electronic character. Methods like B3LYP with various basis sets (e.g., 6-31G, 6-311G) are commonly employed to optimize molecular geometries and calculate electronic parameters. researchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. youtube.comscirp.org A smaller gap generally suggests higher reactivity and facilitates intramolecular charge transfer (ICT). scirp.orgnih.gov
In derivatives of the related isoquinoline (B145761) core, DFT calculations have shown that the introduction of electron-withdrawing or electron-donating groups can significantly modulate the HOMO and LUMO energy levels. nih.gov For instance, the introduction of a strong electron-withdrawing group like nitro (-NO2) can lower both HOMO and LUMO energies, resulting in a smaller energy gap compared to substituents like bromo (-Br) or trifluoromethyl (-CF3). nih.gov This tuning of the energy gap is vital for designing materials for applications in organic electronics and non-linear optics (NLO). nih.gov
The distribution of electron density in the HOMO and LUMO orbitals reveals the regions involved in electron donation and acceptance, respectively. In many isoquinoline-based systems, the electron density in both HOMO and LUMO is distributed across the entire π-conjugated system, which is indicative of efficient charge transfer capabilities upon electronic excitation. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for Exemplary Isoquinoline Derivatives (eV)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Reference Isoquinoline Derivative (MPBIR) | -5.762 | -1.938 | 3.824 |
| Derivative with -Br group (MPBID1) | -5.811 | -2.061 | 3.750 |
| Derivative with -Cl group (MPBID2) | -5.859 | -2.096 | 3.763 |
| Derivative with -F group (MPBID3) | -5.858 | -2.083 | 3.775 |
| Derivative with -NO2 group (MPBID4) | -6.225 | -3.146 | 3.079 |
| Derivative with -CF3 group (MPBID5) | -6.004 | -2.027 | 3.977 |
Data adapted from a DFT study on isoquinoline-based chromophores. The specific values are for related structures and serve as an illustrative example of substituent effects. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. researchgate.netdntb.gov.ua
For heterocyclic aromatic systems like benzo[de]isoquinoline, MEP analysis typically reveals that the nitrogen atom, due to its lone pair of electrons, is a region of high negative potential (a nucleophilic site). nih.gov Conversely, the hydrogen atoms bonded to the aromatic rings often represent areas of positive potential (electrophilic sites). This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.netnih.gov
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. scielo.org.zaresearchgate.netsharif.edu
UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical electronic transitions and their corresponding oscillator strengths (f). scielo.org.zasharif.edu For conjugated systems like benzo[de]isoquinoline, the absorption bands in the UV-Vis region typically correspond to π→π* transitions. The calculated maximum absorption wavelength (λmax) can be correlated with the HOMO-LUMO energy gap; a smaller gap generally leads to a bathochromic (red) shift to a longer wavelength. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. nih.govresearchgate.net Theoretical calculations of chemical shifts are invaluable for assigning experimental NMR signals and confirming the proposed molecular structure, especially for complex heterocyclic systems where spectral interpretation can be challenging. scielo.org.zaacs.org
Molecular Dynamics Simulations of Benzo[de]isoquinoline Derivatives
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational dynamics, flexibility, and intermolecular interactions of benzo[de]isoquinoline derivatives in different environments, such as in solution or when bound to a biological target. rsc.org
By solving Newton's equations of motion for a system of interacting particles, MD can reveal how these molecules behave on a timescale from femtoseconds to microseconds. This approach is particularly useful for:
Conformational Analysis: Identifying the most stable conformations of flexible side chains attached to the rigid benzo[de]isoquinoline core.
Solvent Effects: Understanding how the molecule interacts with solvent molecules and how this influences its structure and properties.
Binding Interactions: Simulating the process of a benzo[de]isoquinoline derivative binding to a receptor, providing insights into the stability of the resulting complex and the key interactions that govern binding affinity. nih.gov
For example, in studies of related isoquinoline inhibitors, MD simulations have been used to establish the optimal docking conformations within enzyme active sites and to analyze the stability of ligand-receptor complexes. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Benzo[de]isoquinoline Scaffolds
Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. nih.govmdpi.com The fundamental principle is that the structure of a molecule dictates its properties and activities. mdpi.com
For the benzo[de]isoquinoline scaffold, a QSPR model could be developed to predict various properties, such as solubility, melting point, or electronic characteristics. The process involves:
Dataset Assembly: Compiling a set of benzo[de]isoquinoline derivatives with experimentally measured values for the property of interest.
Descriptor Calculation: Calculating a large number of numerical parameters, known as molecular descriptors, for each molecule. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. japsonline.com
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the target property. mdpi.comnih.gov
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. nih.gov
Such models are valuable for screening virtual libraries of compounds and prioritizing the synthesis of new benzo[de]isoquinoline derivatives with desired properties, thereby saving time and resources. japsonline.comnih.gov
Tautomeric Equilibria and Isomerism in Benzo[de]isoquinoline Systems
Prototropic tautomerism, the process involving the migration of a proton between two atoms within the same molecule, is a critical phenomenon in many heterocyclic systems. nih.govwiley-vch.de For derivatives of this compound, different tautomeric forms can exist, potentially altering the molecule's structure, aromaticity, and chemical properties. For instance, amide-imidol tautomerism can occur in substituted isoquinolines. nih.gov
Photophysical Phenomena of Benzo De Isoquinoline Fluorophores
Electronic Absorption Spectroscopy of 6H-Benzo[de]isoquinoline Derivatives
The interaction of this compound derivatives with light begins with the absorption of photons, a process that can be characterized by analyzing their electronic absorption spectra.
Analysis of Absorption Maxima and Molar Extinction Coefficients
Derivatives of this compound typically exhibit absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. The position of the absorption maximum (λabs) and the molar extinction coefficient (ε) are key parameters that provide insight into the electronic transitions occurring within the molecule. For instance, studies on related isoquinoline (B145761) derivatives have shown that the parent isoquinoline scaffold can be found in numerous naturally occurring alkaloids.
Data for structurally similar compounds, such as dihydrothieno[2,3-c]isoquinolines, reveal absorption bands attributed to n→π* and π→π* electronic transitions. In a study of such derivatives in a dimethylformamide (DMF) solution, two distinct absorption bands were observed. For example, the derivative designated He1-Ph-Cl showed absorption maxima at 310 nm and 388 nm. researchgate.net Similarly, another derivative, He2-Ph-CH3, displayed absorption maxima at 302 nm and 386 nm. researchgate.net The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is also a critical parameter. For a series of novel isoquinoline derivatives, molar extinction coefficients have been reported to vary, with one compound, 1-(isoquinolin-3-yl)imidazolidin-2-one, exhibiting a value of 5083 M-1cm-1.
Interactive Table: Absorption Characteristics of Isoquinoline Derivatives in Dichloromethane (DCM)
| Compound | Concentration (M) | Absorption Maximum (λabs) (nm) |
| Isoquinoline | 10⁻⁴ | 310 |
Influence of Substituents on Absorption Characteristics
The introduction of various substituent groups onto the this compound core can significantly alter its absorption properties. The nature and position of these substituents can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.
For example, in the case of dihydrothieno[2,3-c]isoquinoline derivatives, the presence of an N-arylcarbamoyl group at position 2 was found to increase conjugation, leading to a higher λmax for the π→π* transition and an increase in absorbance intensity. researchgate.net The electronic nature of the substituent on the N-phenylcarbamoyl moiety also played a crucial role. An electron-withdrawing group like a chlorine atom caused a more significant red shift compared to an electron-donating group like a methyl group. researchgate.net This is because electron-withdrawing groups tend to lower the electron density, leading to a decrease in the HOMO energy level. researchgate.net Conversely, the absence of this substituted group or the presence of a strong electron-withdrawing cyano group can lead to a blue shift. researchgate.net
Fluorescence Emission Properties of Benzo[de]isoquinoline Fluorophores
Following the absorption of light, excited this compound fluorophores can relax to the ground state through the emission of photons, a process known as fluorescence.
Emission Spectra and Stokes Shift Analysis
The fluorescence emission spectrum provides information about the energy difference between the excited and ground states of the molecule. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.
For a series of novel isoquinoline derivatives, small Stokes shifts ranging from 54 to 76 nm have been observed. In a study of dihydrothieno[2,3-c]isoquinoline derivatives in DMF, the emission maxima were found to be around 509-521 nm upon excitation at various wavelengths. researchgate.net For instance, He1-Ph-Cl exhibited an emission maximum at 514 nm, while He2-Ph-CH3 showed an emission maximum at 521 nm. researchgate.net
Interactive Table: Emission Properties of Dihydrothieno[2,3-c]isoquinoline Derivatives in DMF
| Compound | Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) |
| He1-Ph-Cl | 360 | 514 |
| He2-Ph-CH3 | 360 | 521 |
| He3-Ph | 395 | 513 |
| He4-CN | 360 | 509 |
Fluorescence Quantum Yield Determination and Factors Influencing Efficiency
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. Several factors can influence the quantum yield, including the molecular structure, rigidity, and the surrounding environment.
For a series of isoquinoline derivatives, the fluorescence quantum yield was found to be highly dependent on the chemical structure. rsc.org A derivative with a four-membered lactam ring, 1-(isoquinolin-3-yl)azetidin-2-one, exhibited a very high quantum yield of 0.963, which was attributed to its greater structural rigidity that restricts non-radiative decay pathways. rsc.org In contrast, a derivative with a larger, more flexible six-membered ring showed a lower quantum yield of 0.389. rsc.org These findings highlight the significant role of molecular rigidity in enhancing fluorescence efficiency.
Intramolecular Charge Transfer (ICT) Processes in Benzo[de]isoquinoline Systems
In this compound derivatives featuring both electron-donating and electron-accepting groups, a phenomenon known as intramolecular charge transfer (ICT) can occur upon photoexcitation. In these "push-pull" systems, the absorption of light promotes an electron from the donor to the acceptor moiety, resulting in a highly polarized excited state.
This charge redistribution in the excited state often leads to a large change in the dipole moment and can result in a significant red-shift in the fluorescence emission in polar solvents. This is because polar solvent molecules can reorient around the excited fluorophore, stabilizing the polar ICT state and thus lowering its energy. The emission from such ICT states is often characterized by a broad, structureless band. The efficiency of ICT and the subsequent fluorescence properties are highly dependent on the strength of the donor and acceptor groups, the nature of the π-conjugated bridge connecting them, and the polarity of the solvent. researchgate.netnih.gov
Solvatochromism and Environmental Sensitivity of Benzo[de]isoquinoline Dyes
Derivatives of this compound, especially those with an amino group at the 4-position, exhibit pronounced solvatochromism, where their absorption and fluorescence spectra are highly dependent on the polarity of the surrounding solvent. rsc.org This phenomenon is primarily attributed to an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. The naphthalimide core acts as an electron acceptor, while the substituent at the C-4 position typically serves as an electron donor.
In nonpolar solvents, these dyes usually display absorption and emission bands at shorter wavelengths. As the solvent polarity increases, both the absorption and, more significantly, the fluorescence emission bands shift to longer wavelengths (a bathochromic or red shift). rsc.orgnih.gov This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. rsc.org This differential solvation leads to a larger Stokes shift (the energy difference between the absorption and emission maxima) in more polar environments. researchgate.net
For example, 4-amino-1,8-naphthalimide (B156640) derivatives show a dramatic change in fluorescence color with increasing solvent polarity, shifting from blue in nonpolar hexane (B92381) to yellow or even orange-yellow in polar protic solvents like methanol. rsc.org This sensitivity is also reflected in the fluorescence quantum yield, which often decreases as solvent polarity increases. rsc.orgnih.gov This quenching in polar media can be attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state or a photoinduced electron transfer (PET) process, which provides a non-radiative pathway for the excited state to return to the ground state. nih.gov
The environmental sensitivity of these dyes extends beyond solvent polarity. Their fluorescence can be influenced by factors such as pH and the formation of inclusion complexes, making them effective as molecular probes and sensors. nih.govresearchgate.net For instance, 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN) and its derivatives are known for their "switch-like" emission properties, exhibiting very low quantum yields in polar protic solvents like water, which can be dramatically enhanced upon binding to a protein or entering a less polar microenvironment. nih.govnih.gov
The table below details the solvatochromic properties of a representative piperidine-substituted naphthalimide derivative, showcasing the effect of solvent polarity on its key photophysical parameters. nih.gov
Photostability and Photodegradation Studies of Benzo[de]isoquinoline Fluorophores
One of the key attributes of 1,8-naphthalimide-based fluorophores is their generally good photostability, which is crucial for applications requiring prolonged light exposure, such as in fluorescent polymers and organic light-emitting diodes (OLEDs). mdpi.com However, photodegradation can still occur, leading to a loss of fluorescence and performance over time. Research has focused on both understanding the degradation mechanisms and developing strategies to enhance the photostability of these dyes.
The photodegradation process involves the alteration of the chromophore's chemical structure upon absorption of light, particularly UV radiation. Studies have shown that the stability of these dyes can be significantly influenced by their molecular structure and the surrounding medium. researchgate.netrsc.org
Several strategies have been successfully employed to improve the photostability of benzo[de]isoquinoline fluorophores:
Covalent Attachment of UV Absorbers: A highly effective method involves covalently linking a UV-absorbing moiety, such as a 2-(2-hydroxyphenyl)-2H-benzotriazole, to the naphthalimide fluorophore. nih.gov The UV absorber preferentially absorbs harmful UV light and dissipates the energy non-radiatively through processes like excited-state intramolecular proton transfer (ESIPT), thereby protecting the fluorescent core from degradation. nih.gov Films doped with these hybridized dyes show significantly higher resistance to photoaging compared to simple mixtures of the dye and the UV absorber. nih.gov
Incorporation into Polymer Matrices: Embedding naphthalimide dyes into a polymer matrix, either by doping or by covalent bonding as a "color monomer," can enhance their photostability. rsc.orgresearchgate.net The rigid polymer environment can restrict molecular motions that might lead to degradation pathways, and the polymer itself can offer some protection from reactive species. Studies have reported a 25-30% increase in the photostability of dyes when they are incorporated into a polymer chain. rsc.orgresearchgate.net
The table below presents photodegradation data for several 1,8-naphthalimide (B145957) derivatives, illustrating the percentage of the compound remaining after a set period of irradiation. researchgate.net
Phosphorescence and Other Luminescence Phenomena
While most research on this compound derivatives focuses on their strong fluorescence, they are also capable of exhibiting phosphorescence—luminescence from a triplet excited state. Typically, phosphorescence from organic molecules is weak at room temperature in solution due to quenching by molecular oxygen and other deactivation processes. It is often observed only at low temperatures (e.g., 77 K) in a rigid matrix or in degassed solutions. nih.gov
However, recent studies have demonstrated that room-temperature phosphorescence (RTP) can be achieved for 1,8-naphthalimide derivatives under specific conditions. This has opened up new possibilities for their use in areas like bioimaging, sensing, and anti-counterfeiting technologies.
Key findings in the study of phosphorescence in these compounds include:
Heavy Atom Effect: The introduction of a heavy atom, such as bromine, into the naphthalimide structure (e.g., at the 4-position) can enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet excited state, thereby increasing phosphorescence efficiency. researchgate.netacs.org
Host-Guest Systems: A highly effective strategy for achieving RTP is to dope (B7801613) the naphthalimide derivative into a rigid host matrix. For example, doping 1,8-naphthalimide into aromatic dicarboxylic acids can activate a bright yellow afterglow. rsc.org In such systems, the rigid matrix protects the triplet state from non-radiative decay, and energy transfer from the host to the guest can populate the triplet state efficiently. A phosphorescent lifetime of 403 ms (B15284909) and a quantum yield of 4.2% have been reported for 1,8-naphthalimide doped into isophthalic acid. rsc.org
Solid-State and Deoxygenated Solutions: RTP has also been observed from crystalline 1,8-naphthalimide derivatives and in air-free (deoxygenated) solvents. researchgate.netacs.org In the solid state, crystal packing can restrict molecular vibrations and protect the triplet state, while removing oxygen from solutions eliminates a major quenching pathway. researchgate.netacs.org
These findings demonstrate that the luminescence properties of benzo[de]isoquinoline derivatives are not limited to fluorescence. By controlling the molecular structure and the local environment, it is possible to harness their triplet-state emission, significantly broadening their photophysical versatility and potential applications.
Electrophilic and Nucleophilic Substitution Reactions on the Benzo[de]isoquinoline Core
The reactivity of the this compound core towards substitution reactions is dictated by the electron distribution within the ring system. The pyridine-like ring is electron-deficient due to the electronegativity of the nitrogen atom, while the naphthalene (B1677914) portion retains more benzenoid character.
Electrophilic Substitution:
Electrophilic aromatic substitution (SEAr) is expected to occur preferentially on the carbocyclic (naphthalene) portion of the molecule, which is more electron-rich than the heterocyclic ring. wikipedia.orglkouniv.ac.in By analogy with isoquinoline, where electrophilic attack occurs on the benzene (B151609) ring at positions 5 and 8, the this compound system would likely undergo substitution at positions not directly part of the pyridine-like ring. shahucollegelatur.org.in The nitrogen atom deactivates the heterocyclic part towards electrophiles. The reaction proceeds via a standard SEAr mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com The specific positions of attack on the naphthalene moiety would be influenced by the directing effects of any existing substituents.
Nucleophilic Substitution:
Conversely, nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient heterocyclic ring. iust.ac.ir This reactivity is analogous to that of pyridine (B92270) and isoquinoline, where nucleophilic attack happens preferentially at the positions alpha or gamma to the nitrogen atom. shahucollegelatur.org.innih.gov The reaction is greatly facilitated by the presence of a good leaving group (like a halide) on the heterocyclic part of the scaffold and is often promoted by quaternization of the nitrogen atom, which further increases the ring's electrophilicity. The mechanism can proceed through an addition-elimination pathway involving a negatively charged Meisenheimer-like intermediate. youtube.com In cases with very strong bases and no activating groups, an elimination-addition (benzyne) mechanism could also be possible. youtube.com
For related azapentalene systems, a similar dichotomy is observed, with electrophiles reacting at the carbocyclic region and nucleophiles at the heterocyclic region. nih.gov
Oxidation and Reduction Chemistry of Benzo[de]isoquinoline Systems
The oxidation and reduction of the this compound system can target either the nitrogen atom or the aromatic rings, depending on the reagents and conditions.
Oxidation:
Mild oxidation, for instance with peroxy acids, is expected to occur at the nitrogen atom to form the corresponding N-oxide. This is a common reaction for pyridine and its fused derivatives. Stronger oxidation conditions, such as with potassium permanganate (B83412) or chromic acid, would likely lead to the degradation of the ring system. The outcome can be influenced by substituents; electron-donating groups on the carbocyclic rings could make them more susceptible to oxidative cleavage, while electron-withdrawing groups would favor oxidation of the heterocyclic portion. shahucollegelatur.org.in
Reduction:
Catalytic hydrogenation (e.g., using H2 with Pd, Pt, or Ni catalysts) is expected to reduce the heterocyclic ring preferentially, yielding tetrahydro- and eventually decahydro-benzo[de]isoquinoline derivatives. This is consistent with the general behavior of pyridine and isoquinoline systems. Chemical reduction using dissolving metals (like sodium in liquid ammonia) or hydride reagents (like sodium borohydride, after activation) could also achieve partial or full saturation of the ring system. Recent developments in photochemical methods using organophotocatalysts and formate (B1220265) offer mild conditions for the reduction of heterocycles. nih.gov
Mechanistic Investigations of Benzo[de]isoquinoline-Forming Reactions
While syntheses of the parent this compound are not commonplace, routes to substituted derivatives provide insight into formation mechanisms. A key strategy involves the construction of the heterocyclic ring onto a pre-formed naphthalene skeleton.
One documented approach is the synthesis of 2-aryl-5,8-di-tert-butyl-1H-benz[de]isoquinolines. researchgate.net The mechanism proceeds as follows:
Precursor Synthesis: The synthesis begins with a 1,8-disubstituted naphthalene derivative, such as 3,6-di-tert-butylnaphthalene 1,8-dicarboxylic anhydride (B1165640).
Reduction and Halogenation: The anhydride is reduced and converted to the key building block, 1,8-bis(bromomethyl)-3,6-di-tert-butylnaphthalene.
Cyclization via Amination: This di-bromide then undergoes a cyclization reaction with a primary aniline (B41778) in the presence of a base like triethylamine (B128534). This step involves a double nucleophilic substitution, where the amine nitrogen first displaces one bromide, and the resulting secondary amine then undergoes an intramolecular cyclization to displace the second bromide, forming the central heterocyclic ring. researchgate.net
This method highlights a build-up strategy where the nitrogen-containing ring is formed through intramolecular cyclization on a functionalized naphthalene platform.
Reactivity of Peripheral Functional Groups on Benzo[de]isoquinoline Scaffolds
The reactivity of functional groups attached to the this compound framework is governed by the electronic nature of the position to which they are attached.
Groups on the Carbocyclic Rings: Functional groups on the naphthalene portion will exhibit reactivity similar to standard substituted naphthalenes. For example, a hydroxyl group would undergo electrophilic substitution ortho and para to its position, and an amino group could be diazotized.
Groups on the Heterocyclic Ring: Functional groups on the pyridine-like ring will have their reactivity significantly modulated by the electron-withdrawing nature of the ring system. An amino group in a position analogous to the 2- or 4-position of pyridine would be less basic and less nucleophilic than aniline. A methyl group in these positions would be acidic enough to be deprotonated by strong bases, allowing for subsequent reactions with electrophiles.
Rearrangement Reactions Involving the Benzo[de]isoquinoline Framework
Rearrangement reactions specifically involving the this compound framework are not well-documented in the chemical literature. While various molecular rearrangements like the Cope and Claisen rearrangements are fundamental in organic synthesis, their application to this specific peri-fused heterocyclic system has not been extensively explored. nih.gov Similarly, rearrangements of ylides or via 1,3-dipolar cycloaddition adducts have been studied in related dihydroisoquinoline systems but not reported for the this compound core itself. mdpi.comresearchgate.net
Summary and Conclusion
The 6H-benzo[de]isoquinoline framework, while a distinct chemical entity, is most prominently represented in the scientific literature by its highly stable and versatile dione derivative, 1,8-naphthalimide (B145957). The rich history and continuous evolution of 1,8-naphthalimide chemistry underscore the profound importance of the benzo[de]isoquinoline core. From its origins in the dye industry to its current cutting-edge applications in organic electronics and medicinal chemistry, this heterocyclic system continues to be a source of inspiration for chemists and materials scientists. The ease of synthesis, tunable photophysical properties, and significant biological activity of its derivatives ensure that the benzo[de]isoquinoline motif will remain a key building block in the development of advanced materials and therapeutics for the foreseeable future.
Applications of Benzo De Isoquinoline Derivatives in Advanced Materials Science
Benzo[de]isoquinoline as Building Blocks for Fluorescent Materials
The exceptional photophysical properties of benzo[de]isoquinoline derivatives, such as strong fluorescence, high quantum yields, and significant photostability, position them as premier candidates for fluorescent materials. tandfonline.comrsc.org These characteristics are essential for applications ranging from vibrant displays to sensitive analytical tools. Their flexible structure allows for chemical modifications that can tune the emission wavelength across the visible spectrum, making them highly versatile fluorophores. rsc.orgtandfonline.com
Derivatives of benzo[de]isoquinoline are increasingly utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). mdpi.com Their inherent high fluorescence quantum yields and good thermal stability are critical for the performance and longevity of OLED devices. tandfonline.com The electron-deficient nature of the 1,8-naphthalimide (B145957) core imparts efficient electron-transporting capabilities, allowing these compounds to be used in the development of electron-transporting or emissive layers within the OLED architecture. rsc.org
Researchers have successfully synthesized various benzoquinoline derivatives for use as emitters in multilayered OLEDs. nih.gov By chemically modifying the core structure, it is possible to create a range of light-emitting materials with different colors, a key requirement for full-color display technology. tandfonline.com For example, specific benzo[g]quinoline derivatives have been used as the emitting material in devices exhibiting efficient green emission with a luminous efficiency of 3.58 cd/A. nih.gov The versatility of these compounds allows for their incorporation into various device structures to optimize performance metrics such as efficiency and color purity. mdpi.com
The benzo[de]isoquinoline scaffold is a popular platform for designing chemosensors for the detection of various analytes, including metal ions. tandfonline.comrsc.org The fluorescence of these molecules can be modulated by interactions with specific ions or molecules, enabling their use as highly sensitive and selective probes. acs.org The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), which are triggered by the binding of the target analyte. acs.orgresearchgate.net
These sensors have been developed for a variety of metal ions, which are crucial in biological and environmental systems. For instance, Cu²⁺ is an essential transition metal ion, but abnormal concentrations can lead to severe diseases. rsc.org Benzo[de]isoquinoline-based probes have been designed to selectively detect Cu²⁺ with high sensitivity. rsc.orgacs.org One such probe, 2-butyl-6-(2-ethylidenehydrazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, demonstrated a detection limit of 320 nM for Cu²⁺ through a fluorescence quenching mechanism. acs.org Other derivatives have been synthesized to detect ions like Al³⁺ and Ag⁺, showcasing the platform's versatility. mdpi.com
| Sensor Derivative Structure Type | Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
| 6-hydrazino-benzo[de]isoquinoline-1,3-dione based | Cu²⁺ | 320 nM | Quenching | acs.org |
| Thiophene-functionalized benzo[de]isoquinoline | Cu²⁺ | - | Selective decrease in absorption | mdpi.com |
| Benzo[de]isoquinoline-1,3-dione derivative | Ag⁺ | 1.28 x 10⁻⁷ M | Blue shift (hypsochromic) | mdpi.com |
| Benzimidazo[2,1-a]benz[de]isoquinoline-7-one based | Fe³⁺ | - | - | nih.gov |
| Quinoline (B57606)–benzimidazole derivative | Co²⁺ | 3.56 μmol L⁻¹ | Quenching (Turn-off) | nih.gov |
Integration into Polymeric Materials and Coatings
The integration of benzo[de]isoquinoline derivatives into polymer matrices enhances the functionality of the resulting materials, imparting properties such as photostability and fluorescence. Their excellent compatibility with various polymers and their inherent stability make them ideal additives for advanced coatings and plastics. rsc.orgtandfonline.com
Polymer degradation due to exposure to ultraviolet (UV) radiation is a significant issue that limits the lifespan of many materials. canada.ca Benzo[de]isoquinoline derivatives have been engineered to function as effective photostabilizers. researchgate.net By incorporating functionalities like hindered amine light stabilizers (HALS) and UV absorbers (such as 2-hydroxyphenylbenzotriazole) into the benzo[de]isoquinoline structure, multifunctional stabilizers have been created. researchgate.net
These combined stabilizers protect polymeric materials from sunlight-induced photo-oxidation through multiple mechanisms. The benzotriazole (B28993) moiety acts as a UV absorber, dissipating harmful UV energy as heat, while the HALS fragment scavenges free radicals that initiate degradation pathways. researchgate.net Furthermore, polymerizable 1,8-naphthalimide derivatives can be covalently integrated into polymer chains, such as poly(methyl methacrylate), to prevent photodegradation. rsc.org This approach ensures permanent protection and avoids issues like leaching of the stabilizer from the polymer matrix.
Due to their strong fluorescence and high photostability, benzo[de]isoquinoline derivatives are widely used as dyes for coloring polymers. tandfonline.comresearchgate.net When these compounds are polymerized with other monomers, they can yield copolymers that exhibit intense fluorescence, often in the blue region of the spectrum. rsc.org This makes them suitable for applications in material labeling, security markings, and product tracing, where a permanent and easily detectable tag is required.
Their chemical and thermal stability ensures that the fluorescent properties are maintained even under harsh processing conditions or prolonged environmental exposure. tandfonline.com This robustness makes them superior to many other organic dyes for integration into durable plastics and coatings. rsc.org
Photochromic and Electrochromic Properties of Benzo[de]isoquinoline Derivatives
Beyond fluorescence, derivatives of the broader benzoquinoline family have been explored for their chromic behaviors, where their color and optical properties change in response to external stimuli like light (photochromism) or an electric field (electrochromism).
Photochromic Properties: Certain complex heterocyclic systems incorporating benzo[h]quinoline (B1196314) rings have demonstrated photochromic capabilities. researchgate.net For example, 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives featuring a benzo[h]quinoline moiety exhibit a distinct color change upon irradiation with UV light, a property that is observable even in the solid crystalline state. researchgate.net This phenomenon arises from a light-induced reversible isomerization, leading to a change in the molecule's absorption spectrum. Such materials are of interest for applications in optical data storage, molecular switches, and smart windows. researchgate.net
Electrochromic Properties: The ability to change color reversibly upon electrochemical oxidation or reduction is known as electrochromism. Naphthalene (B1677914) phthalimide (B116566) derivatives, which are structurally related to benzo[de]isoquinoline-1,3-diones, have been studied as cathodic electrochromic materials. mdpi.com These compounds undergo reversible electrochemical reduction, which leads to significant changes in their UV-Vis absorption spectra. mdpi.com Similarly, materials based on quinoline and isoquinoline (B145761) units linked by an ethenylic bridge have been shown to act as reversible electrochromes. nih.gov These molecules display distinct redox waves in cyclic voltammetry, corresponding to color changes. nih.gov Certain benzo[de]isoquinoline-1,3-dione systems can also function as dual-mode electrochromic and chemical molecular switches. researchgate.net The development of such materials is crucial for applications like smart glass, low-power displays, and rearview mirrors. nih.gov
Sensing Applications Beyond Explosives Detection
Derivatives of 6H-benzo[de]isoquinoline have demonstrated considerable potential as chemosensors for a variety of analytes beyond explosives. Their rigid, planar structure and susceptibility to chemical modification allow for the design of highly selective and sensitive sensors for both anions and metal ions.
The benzo[de]isoquinoline-1,3-dione framework, also known as naphthalimide, is a key platform for the development of anion chemosensors. The electron-deficient nature of the naphthalimide ring system makes it an effective scaffold for creating sensors that can detect anions through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).
Research has shown that new derivatives of the benzo[de]isoquinoline-1,3-dione system, particularly those containing amino groups, exhibit high selectivity in the determination of anions. researchgate.net Functionalization of these amino groups can lead to the formation of various recognition moieties, such as imines, amines, and thioureas, which can be tailored for specific anion detection. researchgate.net
A notable example involves two 1,8-naphthalimide derivatives, NAOZ and NATZ, which have been synthesized to act as reusable colorimetric and fluorescent chemosensors for the fluoride (B91410) ion. zstu.edu.cn These compounds incorporate a hydrazone moiety that can be deprotonated by fluoride ions, leading to a distinct color change visible to the naked eye and a change in fluorescence. zstu.edu.cn This sensing mechanism is highly selective for fluoride over other common anions. zstu.edu.cn The reversibility of these sensors is an interesting feature; the original state can be restored by the introduction of carbon dioxide, which reacts with residual water to form an acid that protonates the sensor molecule. zstu.edu.cn
| Compound | Target Anion | Sensing Mechanism | Observable Change | Reversibility |
| NAOZ | Fluoride (F⁻) | Deprotonation of hydrazone | Colorimetric and Fluorescent | Reversible with CO₂ |
| NATZ | Fluoride (F⁻) | Deprotonation of hydrazone | Colorimetric and Fluorescent | Reversible with CO₂ |
This table summarizes the properties of NAOZ and NATZ as fluoride chemosensors.
The versatile scaffold of this compound has also been exploited in the design of chemosensors for various metal ions. The introduction of specific binding sites allows for selective coordination with metal cations, which in turn modulates the photophysical properties of the benzo[de]isoquinoline core, leading to a detectable signal.
Derivatives of 6-[4-(2-oxo-2-ferrocenyl-ethyl)-piperazin-1-yl]-benzo[de]isoquinoline-1,3-diones have been investigated as dual-mode chemical and electrochromic molecular switches. researchgate.net The photoinduced electron transfer (PET) from the ferrocenyl units to the naphthalimide moiety, which quenches the fluorescence, can be switched off by either the oxidation of the ferrocene (B1249389) unit or the protonation of the alkylated amine group. researchgate.net While this system is primarily demonstrated for proton sensing, the principle can be extended to metal ion detection where the metal ion would interact with the recognition site.
Furthermore, the synthesis of new chemosensor systems based on the benzo-[de]isoquinoline-1,3-dione series has been a focus of research. researchgate.net By incorporating moieties like ethylenediamine (B42938) and hydrazine, and further functionalizing the resulting amino groups, it is possible to create selective binding pockets for metal ions. researchgate.net
| Derivative Class | Sensing Principle | Potential Analytes |
| Ferrocenyl-substituted benzo[de]isoquinolines | Modulation of Photoinduced Electron Transfer (PET) | Protons, Metal Ions |
| Amino-functionalized benzo[de]isoquinolines | Selective Metal Ion Coordination | Various Metal Ions |
This table outlines different classes of benzo[de]isoquinoline derivatives and their principles for metal ion sensing.
Optoelectronic Applications of Benzo[de]isoquinoline Systems
The electron-deficient nature of certain benzo[de]isoquinoline derivatives makes them highly suitable for applications in optoelectronics. Their ability to accept and transport electrons is a key property that is being leveraged in the development of next-generation electronic devices.
Derivatives of benzo[de]isoquinoline have emerged as promising n-type (electron-transporting) materials. The introduction of strong electron-accepting units into the molecular structure enhances their electron affinity, facilitating efficient electron injection and transport.
A significant advancement in this area is the development of benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes. nih.gov These molecules exhibit high electron affinity values, making them strong acceptor materials. nih.gov The specific end groups fused to the BQD core, such as 1,2,5-thiadiazole, acenaphthylene, and phenanthrene (B1679779), play a crucial role in tuning the electronic properties and molecular packing in the solid state. nih.govrsc.org Strong π–π stacking interactions observed in the crystal structures of these compounds are beneficial for efficient charge transport. nih.govrsc.org
| Compound | Electron Affinity (eV) | Molecular Packing Feature |
| BQD-TZ | 3.87 | Strong π–π stacking (3.31–3.41 Å) |
| BQD-AP | 3.69 | Strong π–π stacking (3.31–3.41 Å) |
| BQD-PA | 3.74 | Strong π–π stacking (3.31–3.41 Å) |
This table presents the electron affinity and key molecular packing feature of BQD-condensed asymmetric azaacenes.
The development of novel π-electron systems based on benzo[de]isoquinoline is an active area of organic semiconductor research. These materials are being investigated for their potential use in organic field-effect transistors (OFETs) and other electronic devices.
A prime example is the benzo[de]isoquinolino[1,8-gh]quinoline diamide (B1670390) (BQQDA) π-electron system. This electron-deficient framework is synthetically versatile, allowing for chemical modifications to fine-tune its fundamental properties and supramolecular packing. rsc.org A cyanated derivative of BQQDA has been shown to be an organic semiconductor with high air-stable electron-carrier mobility. rsc.org The ability to achieve both high electron mobility and stability in air is a critical requirement for practical applications of n-type organic semiconductors.
The research into BQD-condensed asymmetric azaacenes also contributes significantly to the field of organic semiconductors. nih.gov By systematically modifying the fused aromatic unit, researchers can control the optoelectronic properties of these materials. nih.gov This tunability is essential for designing organic semiconductors with tailored characteristics for specific device applications.
The Benzo De Isoquinoline Scaffold in Ligand and Probe Design Research
Benzo[de]isoquinoline as a Privileged Pharmacophore in Medicinal Chemistry
The isoquinoline (B145761) framework and its extended derivatives, such as benzo[de]isoquinoline, are widely recognized as "privileged structures" in medicinal chemistry. nih.govresearchgate.netresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile template for drug discovery. researchgate.netresearchgate.net The benzo[de]isoquinoline system, with its planar naphthalimide moiety, is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities. nih.govsemanticscholar.orgmdpi.com
The utility of this scaffold stems from its rigid structure, which reduces the entropic penalty upon binding to a target, and its extensive aromatic surface area, which facilitates crucial molecular interactions such as π-π stacking. rsc.org Furthermore, the nitrogen atom and potential for substitution at various positions on the aromatic rings allow for fine-tuning of the molecule's electronic properties, solubility, and steric profile. nih.govacs.org These characteristics enable derivatives of 6H-benzo[de]isoquinoline to serve as synthons for a variety of bioactive compounds, including those with antiviral and antitumor properties. semanticscholar.orgmdpi.com The adaptability of the benzo[de]isoquinoline core allows it to be decorated with a wide range of functional groups, leading to the generation of large and diverse chemical libraries for screening against numerous biological targets. nih.govnih.gov
Rational Design Principles for Benzo[de]isoquinoline-Based Ligands
The design of potent and selective ligands based on the benzo[de]isoquinoline scaffold relies on a deep understanding of how structural modifications influence molecular interactions. Rational design strategies, incorporating structure-activity relationship studies and the strategic placement of substituents, are central to optimizing these molecules for specific applications. mdpi.comfrontiersin.org
Exploration of Structure-Activity Relationships (SAR) in Chemical Libraries
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a benzo[de]isoquinoline derivative correlates with its biological or chemical function. By systematically synthesizing and evaluating libraries of related compounds, researchers can identify key structural features responsible for activity. acs.orgresearchgate.net
For instance, in the development of adenosine (B11128) A3 receptor ligands, SAR analysis of 3-(2-pyridinyl)isoquinoline derivatives revealed that coupling a phenyl group to the 1-position of the isoquinoline ring via a spacer enhanced receptor affinity. acs.org In another study on 2-amino-1H-benzo[de]isoquinoline-1,3-diones with antiviral activity, the type of substituent introduced through condensation with the amino group was found to be a controlling factor for the observed pharmacological properties. mdpi.com Specifically, derivatives containing furaldehyde and thiophene (B33073) aldehyde showed potent activity against Herpes Simplex Virus-1 (HSV-1). nih.gov These studies highlight that even small changes to the substituents on the benzo[de]isoquinoline core can lead to significant differences in biological outcomes.
A study of hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C receptor antagonists explored the influence of substituents at positions 7, 8, and 9, demonstrating how these modifications affect affinity and selectivity for different serotonin (B10506) receptor subtypes. researchgate.net The creation of diverse chemical libraries, often through multicomponent reactions or parallel synthesis, facilitates the high-throughput screening needed to establish these critical SARs. nih.gov
Modulating Molecular Interactions through Substituent Effects
The chemical nature of substituents on the benzo[de]isoquinoline rings plays a critical role in modulating non-covalent interactions with target molecules. These interactions, which include hydrogen bonds, electrostatic interactions, and hydrophobic contacts, are the basis of molecular recognition. acs.orgau.dk
The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the aromatic system, influencing its ability to participate in π-π stacking and other electrostatic interactions. acs.org For example, research on adenosine A3 receptor ligands showed that electron-donating groups at the para position of a benzamidine (B55565) ring attached to the isoquinoline core increased receptor affinity. acs.org Similarly, in a series of DYRK1A inhibitors based on a 6H-benzo[b]indeno[1,2-d]thiophen-6-one scaffold, 5-hydroxy and 5-methoxy derivatives showed good inhibitory effects, indicating the importance of these specific substituents for activity. rsc.org
Development of Benzo[de]isoquinoline Derivatives as Molecular Probes
The unique photophysical properties of the benzo[de]isoquinoline scaffold, particularly the naphthalimide core, make it an excellent platform for the development of molecular probes. mdpi.comnih.gov These probes are designed to detect and visualize specific analytes, ions, or biological processes through changes in their fluorescence or color.
Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized as fluorescent probes for various applications. For example, a derivative was developed as a rapid-response fluorescent probe for hydrogen sulfide (B99878) (H2S). mdpi.com Another study describes the synthesis of a chemosensor for detecting copper ions (Cu2+), where the addition of the ion to a solution of the probe caused a selective decrease in absorption intensity. mdpi.com
The rational design of these probes often involves incorporating a recognition moiety that selectively binds to the target analyte and a signaling unit (the benzo[de]isoquinoline fluorophore) that reports the binding event. mdpi.com For instance, a novel pan-CaMKK inhibitor, TIM-063, derived from a benzo[de]benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolin-7-one structure, was developed as a molecular probe to analyze CaMKK-mediated cellular responses. nih.gov An inactive analogue, TIM-062, which lacked a critical nitro group, served as a negative control, highlighting the precise structural requirements for the probe's activity. nih.gov Similarly, lanthanide complexes of cyclen-based ligands bearing benzo[h]isoquinoline arms have been created as luminescent bioprobes for imaging applications in cells. mdpi.comnih.gov
Synthetic Access to Diversified Benzo[de]isoquinoline Chemical Space for Screening
Accessing a wide variety of benzo[de]isoquinoline derivatives for screening purposes is crucial for drug discovery and probe development. Numerous synthetic strategies have been developed to construct and functionalize the isoquinoline and benzo[de]isoquinoline core, enabling the creation of diverse chemical libraries. nih.govnih.govacs.orgorganic-chemistry.org
Traditional methods for building the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. acs.orgacs.org Modern synthetic chemistry has expanded this toolbox significantly. Multicomponent reactions (MCRs) are particularly powerful, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. For example, an Ugi/Pomeranz–Fritsch reaction sequence has been used to generate diverse isoquinoline scaffolds. acs.orgacs.org Another efficient method involves a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones to produce a 105-membered library of 1,2-dihydroisoquinolines. nih.gov
Further diversification can be achieved by functionalizing the pre-formed benzo[de]isoquinoline scaffold. For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions can be used on halogenated isoquinoline derivatives to introduce a wide range of substituents. nih.gov The synthesis of naphthalimide-chalcone/pyrazoline conjugates has been achieved by reacting 4-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with appropriate aldehydes. rsc.org These varied and efficient synthetic routes provide medicinal chemists with the necessary tools to explore the vast chemical space of benzo[de]isoquinoline derivatives. frontiersin.org
Computational Docking and Ligand-Target Interaction Modeling (excluding specific biological pathways)
Computational methods, particularly molecular docking and ligand-target interaction modeling, are indispensable tools in the rational design of benzo[de]isoquinoline-based compounds. researchgate.netnih.govbiorxiv.orgarxiv.org These in silico techniques predict the plausible binding modes of a ligand within the active site of a target receptor, providing insights that can guide further synthetic efforts. nih.govresearchgate.net
Molecular docking studies have been performed on various benzo[de]isoquinoline derivatives to rationalize their structure-activity relationships. For example, docking of 2-amino-1H-benzo[de]isoquinoline-1,3-dione derivatives into the active site of HSV-1 thymidine (B127349) kinase was used to investigate their ligand-receptor interactions. mdpi.comnih.gov Similarly, docking studies were conducted on a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives to understand their interactions with the ATP binding sites of several kinases. rsc.org
These models can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. rsc.orgresearchgate.net For instance, the docking of naphthalimide–chalcone conjugates showed that the naphthalene (B1677914) unit could form electrostatic contacts, while substituted phenyl rings engaged in hydrophobic and C–H bond interactions with amino acid residues. rsc.org The planarity of the benzo[de]isoquinoline scaffold is often crucial for effective π-π stacking with aromatic residues in the binding pocket. rsc.org By visualizing these predicted interactions, chemists can design new derivatives with improved binding affinity and selectivity. au.dk
Intermolecular Interactions and Solid State Characteristics of Benzo De Isoquinoline Structures
Hydrogen Bonding Networks in Crystalline Benzo[de]isoquinoline Compounds
Hydrogen bonds are among the most significant directional forces in the crystal engineering of benzo[de]isoquinoline derivatives. The presence of hydrogen bond donors (like N-H groups) and acceptors (like carbonyl oxygens) within the molecular structure facilitates the formation of robust and predictable supramolecular synthons.
In the crystal structure of 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione, molecules are linked by intermolecular C—H···O hydrogen bonds, which contribute to the formation of a three-dimensional network. nih.govresearchgate.net Similarly, the structure of 6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-benz[de]isoquinoline-1,3(2H)-dione features N—H⋯O hydrogen bonds that link adjacent molecules, organizing the naphthalimide cores into sheets. iucr.org
Derivatives can also exhibit more complex hydrogen bonding patterns. In a series of 3a,6:7,9a-diepoxybenzo[de]isoquinolines, N–H···O₂ hydrogen bonds were observed to promote the formation of self-assembled dimers. researchgate.netrsc.org The rigidity of these molecules leads to a close proximity between oxygen bridge atoms, causing a lone pair-lone pair interaction that enhances the hydrogen-bond acceptor capability of these atoms, a phenomenon described as a "through-space α-effect". researchgate.netrsc.org In other structures, weak C—H⋯O and C—H⋯F hydrogen bonds link molecules into columns or three-dimensional networks. researchgate.netnih.gov
The type of hydrogen bonding can also be influenced by the presence of solvent molecules. For instance, in the dimethyl sulfoxide (B87167) monosolvate of 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide, an intermolecular N—H⋯O interaction is observed between the amine group of the hydrazone and the oxygen atom of the DMSO solvate. nih.gov
Table 1: Examples of Hydrogen Bonds in Benzo[de]isoquinoline Derivatives
| Compound/Derivative Class | Hydrogen Bond Type | Supramolecular Motif | Reference |
|---|---|---|---|
| 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione | C—H···O | 3D Network | nih.govresearchgate.net |
| 6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1H-benz[de]isoquinoline-1,3(2H)-dione | N—H⋯O | Sheets | iucr.org |
| 3a,6:7,9a-diepoxybenzo[de]isoquinolines | N–H···O₂ | Self-assembled Dimers | researchgate.netrsc.org |
| Dimethyl (3aS,6R,6aS,7S)-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H,6H,7H-3a,6:7,9a-diepoxybenzo[de]isoquinoline-3a,6a-dicarboxylate | C—H⋯O, C—H⋯F | 3D Network | researchgate.netnih.gov |
| 4-[(1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N′-[(E)-4-nitrobenzylidene]benzenesulfonohydrazide | N—H⋯O (with solvent) | Crystal Packing | nih.gov |
π-π Stacking Interactions in Supramolecular Assemblies
The extensive aromatic surface of the benzo[de]isoquinoline core makes it highly prone to π-π stacking interactions, which are fundamental to the self-assembly of these molecules in the solid state. iucr.org These interactions, arising from the electrostatic and van der Waals forces between electron-rich and electron-poor regions of the aromatic rings, play a critical role alongside hydrogen bonding in stabilizing crystal structures. canada.ca
The geometry of these interactions can vary. Slipped π–π interactions are common, where the aromatic rings are offset from one another. In one sulfonylhydrazide derivative, slipped π–π interactions with a centroid–centroid distance of 3.535(2) Å are observed between the 4-nitrophenyl and benzo[de]isoquinoline groups. nih.gov This arrangement, combined with point-to-face C–H⋯π interactions, leads to the formation of molecular pairs in a centrosymmetric structure. nih.gov
The nature of substituents can influence the propensity for aggregation via π-π stacking. In a study of two squaramide–naphthalimide conjugates, one derivative (SN2) exhibited an absorption band at 545 nm, which was attributed to a naphthalimide π–π stacking band, indicating a self-association event at higher concentrations that was not observed for its isomeric counterpart (SN1). mdpi.com This highlights the sensitivity of aggregation characteristics to subtle changes in molecular structure. mdpi.com In amino acid derivatives of benzo[de]isoquinoline-1,3-dione, alternating π···π stacking interactions of the naphthalimide groups, in conjunction with hydrogen bonding, assemble the molecules into parallel chains which are then linked into sheets by a second set of π···π stacking interactions. researchgate.net
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. This interaction has been increasingly utilized as a powerful tool in crystal engineering. oup.comnih.gov The nitrogen atom in the isoquinoline (B145761) moiety can act as an effective halogen-bond acceptor. oup.com
In the solid state, derivatives of 3a,6:7,9a-diepoxybenzo[de]isoquinoline have been shown to form self-assembled dimers through bifurcated halogen bonds, where a fluorine atom of a trifluoromethyl (CF₃) group interacts with both oxygen atoms of a sulfonamide group (F···O). researchgate.net Other halogen-related interactions observed in benzo[de]isoquinoline derivatives include C—Br⋯π interactions, which, along with hydrogen bonds, help form layered supramolecular motifs. researchgate.net
C-H···π interactions : These are observed in multiple benzo[de]isoquinoline structures, often working in concert with π-π stacking to stabilize the packing of aromatic systems. nih.govnih.gov
Van der Waals forces : These ubiquitous, non-directional forces are particularly important in the packing of large, fused aromatic systems. Hirshfeld surface analysis often reveals a high percentage of H···H contacts, which are indicative of the significance of these dispersion forces. researchgate.netresearchgate.net
Lone pair-π interactions : These interactions can occur between an atom with a lone pair of electrons (like oxygen) and the π-system of the aromatic ring. They are considered important in various chemical and biochemical processes and can influence the conformation and packing of molecules. canada.ca
Interhalogen interactions : In certain crystal structures, interactions between halogen atoms (e.g., F···F or C-Br···Br-C) can also contribute to the stabilization of the molecular packing. researchgate.net
The interplay of these varied interactions allows for the precise control needed in crystal engineering to build complex supramolecular architectures from benzo[de]isoquinoline building blocks. researchgate.netrsc.org
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions dominated by the electron density of each molecule, it provides a unique picture of molecular shape and contacts. researchgate.net The analysis generates a two-dimensional "fingerprint plot" that summarizes the frequency of different types of intermolecular contacts.
This method has been applied to several complex benzo[de]isoquinoline derivatives to deconstruct their packing forces. researchgate.netnih.govresearchgate.net For a series of tetrahydrodiepoxybenzo[de]isoquinoline derivatives, the most significant contributions to the surface contacts were from H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, and F⋯H/H⋯F interactions. researchgate.net
In the crystal structure of dimethyl (3aS,6R,6aS,7S)-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H,6H,7H-3a,6:7,9a-diepoxybenzo[de]isoquinoline-3a,6a-dicarboxylate, Hirshfeld analysis confirmed the dominant role of H⋯H contacts in the crystal packing. researchgate.netnih.gov The analysis also delineated contributions from various other interactions, providing a quantitative breakdown of the forces at play. researchgate.netiucr.org
Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Benzo[de]isoquinoline Derivative (Data for dimethyl (3aS,6R,6aS,7S)-2-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H,6H,7H-3a,6:7,9a-diepoxybenzo[de]isoquinoline-3a,6a-dicarboxylate)
| Contact Type | Contribution (%) | Reference |
|---|---|---|
| H···H | Dominant | researchgate.netnih.gov |
| O···H/H···O | Significant | researchgate.netiucr.org |
| F···H/H···F | Significant | researchgate.netiucr.org |
| C···H/H···C | Present | iucr.org |
| F···F | Present | iucr.org |
| F···O/O···F | Present | researchgate.netiucr.org |
| O···O | Present | iucr.org |
| N···H/H···N | Present | iucr.org |
| C···O/O···C | Present | iucr.org |
This quantitative insight is invaluable for understanding how modifications to the molecular structure can tune the intermolecular interactions and, consequently, the solid-state properties of the material.
Polymorphism and Crystal Engineering of Benzo[de]isoquinoline Derivatives
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The benzo[de]isoquinoline scaffold is an excellent platform for such endeavors due to its structural rigidity and the ease with which functional groups can be introduced to direct self-assembly through specific non-covalent interactions like hydrogen and halogen bonds. researchgate.netrsc.orgoup.com
By carefully selecting substituents, researchers can guide the formation of specific supramolecular architectures. For instance, the use of an amine linker in certain 3a,6:7,9a-diepoxybenzo[de]isoquinolines introduces a strong N-H hydrogen bond donor, which preferentially forms "α-effect" hydrogen bonds (AEHBs) that dominate the crystal architecture, leading to the formation of self-assembled dimers. researchgate.netrsc.org In contrast, other derivatives form one-dimensional supramolecular chains. researchgate.net This demonstrates how subtle molecular changes can dictate the resulting solid-state structure.
Polymorphism, the ability of a compound to crystallize in multiple different forms, is a critical consideration in materials science and pharmaceuticals. While specific studies on the polymorphism of 6H-benzo[de]isoquinoline itself are not prominent in the search results, related phenomena like disorder are noted. In the crystal structure of 6-bromo-2-(diprop-2-ynylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, the asymmetric unit contains two independent molecules with different conformations, and in one of them, the bromine atom is disordered over two positions. iucr.org Similarly, disorder in solvent molecules and molecular fragments has been observed in other derivatives. nih.govresearchgate.netiucr.org Such disorder can be an indicator of closely related energy landscapes for different packing arrangements, which is a prerequisite for polymorphism. The ability to control and select for specific polymorphs is a key goal of crystal engineering, as different crystal forms can have vastly different physical properties.
Future Research Directions and Emerging Paradigms in 6h Benzo De Isoquinoline Chemistry
Exploration of Novel Annulated Benzo[de]isoquinoline Systems
A significant frontier in the chemistry of 6H-benzo[de]isoquinoline involves the synthesis and study of novel annulated systems, where additional rings are fused onto the core structure. This expansion of the π-system can lead to materials with unique photophysical and electronic properties.
Future work will likely focus on creating larger, more complex polycyclic aromatic hydrocarbons (PAHs) and N-heteroacenes. Researchers are designing and synthesizing novel benzo[de]isoquinoline-1,3-dione (BQD) condensed asymmetric azaacenes. rsc.org By fusing different end-groups like 1,2,5-thiadiazole, acenaphthylene, and phenanthrene (B1679779) to the BQD core, scientists can fine-tune the electronic properties of the resulting molecules. rsc.org These efforts have produced strong acceptor molecules with high electron affinity, demonstrating that the end-fused group plays a critical role in modulating electronic characteristics and molecular stacking behaviors. rsc.org
The development of efficient synthetic routes to such complex structures is paramount. Methodologies like rhodium-catalyzed cascade oxidative annulation of isoxazoles with alkynes are being explored to build highly π-extended carbocyclic systems. thieme-connect.com Similarly, the synthesis of related fused systems, such as benzimidazo[2,1-a]isoquinolines, is advancing through innovative protocols, including metal-free radical cascade cyclizations and palladium-catalyzed intramolecular C-H activation. acs.orgmdpi.com These strategies provide pathways to novel functionalized benzo[a]quinolizin-4-ones and pyrimido[6,1-a]isoquinoline derivatives, expanding the library of available annulated structures. researchgate.netmdpi.com The creation of octahydrobenzo[h]isoquinolines represents another facet of this exploration, targeting specific three-dimensional conformations. nih.gov
Table 1: Examples of Novel Annulated Isoquinoline (B145761) Systems and Their Synthetic Highlights
| Annulated System | Synthetic Strategy | Key Feature/Application | Reference(s) |
|---|---|---|---|
| Benzo[de]isoquinoline-1,3-dione (BQD) Condensed Azaacenes | Condensation with various aromatic units | Strong electron acceptors for organic electronics | rsc.org |
| Benzimidazo[2,1-a]isoquinolines | Metal-free radical cascade cyclization; Pd-catalyzed C-H activation | Biologically active scaffolds; development of green synthetic methods | acs.orgmdpi.comresearchgate.net |
| Pyrimido[6,1-a]isoquinolines | Cyclocondensation reactions | Biologically active heterocyclic compounds | mdpi.comdntb.gov.ua |
Advanced Mechanistic Investigations Utilizing Modern Spectroscopic Tools
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. The future of this compound chemistry will heavily rely on advanced spectroscopic and computational tools to elucidate complex reaction pathways.
Recent studies on related isoquinoline systems have paved the way for this approach. For instance, detailed mechanistic investigations of asymmetric addition reactions to dihydroisoquinolines have revealed the role of chiral catalysts and the in-situ generation of reactive intermediates like iminium ions. acs.org Such insights are critical for developing highly stereoselective reactions.
Furthermore, photochemical reactions are an area of growing interest. A visible-light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been developed that operates under reducing conditions, a departure from classical Minisci-type reactions that require harsh oxidants. nih.gov Mechanistic studies, including radical-trapping experiments, suggest a pathway involving a single-electron transfer (SET) from an excited state donor, followed by a radical-mediated spin-center shift. nih.gov Applying these advanced spectroscopic and analytical techniques to the this compound system will be key to unlocking novel, mild, and selective C-H functionalization methods. Future research will likely involve in-situ IR and NMR spectroscopy, advanced mass spectrometry, and DFT (Density Functional Theory) calculations to map out energy profiles and identify transient intermediates in these complex transformations.
Integration of Machine Learning and AI in Benzo[de]isoquinoline Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from drug discovery to materials science. pitt.edunih.gov In the context of this compound chemistry, these computational tools offer a powerful approach to accelerate the design and discovery of new derivatives with targeted properties.
The development of new drugs and materials is often a time-consuming and expensive process. pitt.edu AI and ML algorithms can significantly streamline these efforts by analyzing vast datasets to identify hidden structure-property relationships. nih.govnih.gov For instance, generative models like Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs) can be trained on known chemical structures to propose novel benzo[de]isoquinoline derivatives with a high probability of possessing desired characteristics, such as specific fluorescence spectra or electron affinity. pitt.edu
This data-driven approach can guide synthetic efforts by prioritizing candidates that are most likely to succeed, reducing the need for extensive trial-and-error experimentation. nih.gov ML models can predict various properties, including synthetic feasibility, toxicity, and material performance, before a molecule is ever synthesized. pitt.edunih.gov As more high-quality experimental data on benzo[de]isoquinoline derivatives becomes available, the predictive power of these AI models will continue to improve, enabling the rapid and efficient design of next-generation materials and molecules.
Sustainable Synthetic Routes and Methodologies for Benzo[de]isoquinoline Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. Future research in this compound chemistry will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes.
Key emerging trends include the use of biocatalysts, microwave-assisted synthesis, and continuous flow chemistry, which can offer improved efficiency, reduced waste, and milder reaction conditions compared to traditional batch processes. numberanalytics.com There is a strong emphasis on developing metal-free reactions to avoid the cost and toxicity associated with many transition metal catalysts. mdpi.com For example, metal-free radical cascade cyclizations have emerged as a powerful strategy for constructing complex isoquinoline-fused frameworks. acs.orgresearchgate.net
Another avenue of exploration is the use of more sustainable reagents and solvents. Reactions that can proceed under catalyst-free conditions, perhaps promoted only by a base in a solvent like DMSO or even water, represent a significant advance in sustainability. nih.govwiley.com The development of photochemical methods that utilize visible light as a clean and abundant energy source is also a key area of future research. nih.gov These approaches not only reduce the environmental impact of chemical synthesis but also open up new reaction pathways that are inaccessible through traditional thermal methods.
Table 2: Emerging Sustainable Synthetic Strategies for Isoquinoline Derivatives
| Sustainable Strategy | Description | Potential Advantage | Reference(s) |
|---|---|---|---|
| Metal-Free Catalysis | Utilizes organic catalysts or proceeds without a catalyst to avoid transition metals. | Reduced cost, lower toxicity, simplified purification. | acs.orgmdpi.com |
| Photochemistry | Employs visible light as a renewable energy source to drive chemical reactions. | Mild conditions, unique reactivity, high selectivity. | nih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a flask. | Enhanced safety, better process control, easy scalability. | numberanalytics.com |
Expanding the Scope of Material Science Applications for Benzo[de]isoquinoline Scaffolds
The unique photophysical and electronic properties of the this compound core make it an attractive scaffold for a wide range of material science applications. While already used in some areas, significant potential for expansion remains.
Derivatives of benzo[de]isoquinoline-1,3-dione are being actively investigated as functional materials. They have been incorporated into asymmetric azaacenes to create strong n-type organic semiconductors for use in electronic devices. rsc.org Furthermore, their inherent fluorescence has been harnessed to create yellow-green emitting fluorophores. researchgate.net By combining the benzo[de]isoquinoline-1,3-dione core with stabilizer fragments like hindered amines (HALS) and 2-hydroxyphenylbenzotriazoles, researchers have synthesized highly photostable fluorescent dyes. researchgate.net
Future research will focus on developing materials with even more advanced properties. This includes the design of benzo[de]isoquinoline-based compounds for organic light-emitting diodes (OLEDs) researchgate.net and sensors. The rigid, planar structure is also ideal for creating materials with long-lived room-temperature phosphorescence (RTP), a property that is highly sought after for applications in bioimaging, data encryption, and anti-counterfeiting technologies. mdpi.com The synthesis of novel polymers incorporating the benzo[de]isoquinoline moiety is another promising direction, potentially leading to new materials with unique thermal, mechanical, and electronic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6H-benzo[de]isoquinoline derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions or modifications of pre-existing isoquinoline scaffolds. For example, 6-substituted derivatives can be synthesized via silver triflate-catalyzed reactions of alkynylbenzaldoximes with amines . Traditional methods include selective extraction from coal tar or condensation of cinnamaldehyde derivatives . Modern approaches emphasize regioselective functionalization, such as merging substituents at positions 4, 5, 6, or 7 to optimize bioactivity .
Q. How does the electronic structure of this compound influence its basicity and reactivity?
- Methodological Answer : The basicity (pKa ~5.14) arises from the lone pair on the nitrogen atom, stabilized by resonance within the aromatic system. Substituents like methyl or amino groups at position 6 enhance electron density via inductive effects, lowering reduction potentials (e.g., −3.26 V for 6-NH2), which correlates with catalytic efficiency in reductive reactions . Computational tools like DFT can model substituent effects on redox properties .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : FT-IR and FT-Raman spectroscopy identify vibrational modes of functional groups (e.g., carbonyl or NH2), while NMR (1H/13C) resolves regiochemical substitution patterns. X-ray crystallography is essential for confirming fused-ring geometry, particularly in derivatives with complex substituents .
Advanced Research Questions
Q. How do substituent positions (e.g., 4-, 5-, 6-, or 7-) on the isoquinoline ring affect biological activity?
- Methodological Answer : Fragment-based drug design (FBDD) involves synthesizing monosubstituted derivatives and merging hits. For example, merging 4- and 6-substituted fragments yields mid-nanomolar kinase inhibitors, while 5- and 7-substituted derivatives achieve sub-nanomolar potency. Biochemical screening and animal models (e.g., rheumatoid arthritis) validate efficacy .
Q. What computational strategies predict the catalytic performance of this compound in photoredox reactions?
- Methodological Answer : DFT calculations model substituent effects on vertical excitation energies and reduction potentials. For instance, 6-NH2 lowers the reduction potential (−3.26 V vs. −2.51 V for 6-CN), enhancing electron-donating capacity and photocatalytic yields (64% vs. 32%) . Experimental validation via cyclic voltammetry and reaction yield analysis is critical .
Q. How can metabolic engineering optimize the biosynthesis of isoquinoline alkaloids in plant or microbial systems?
- Methodological Answer : Genome mining of Eschscholzia californica identifies biosynthetic enzyme networks for IQAs. Pathway engineering in E. coli or yeast involves heterologous expression of genes (e.g., cytochrome P450s) to enhance yields. Synthetic biology tools like CRISPR-Cas9 enable precise regulation of rate-limiting steps .
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
- Methodological Answer : Derivatives like B01002 and C26001 inhibit inhibitor-of-apoptosis proteins (IAPs) by mimicking endogenous ligands. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at position 6 enhance apoptosis induction. In vitro assays (e.g., proliferation inhibition) and molecular docking validate target engagement .
Q. How do molecular dynamics simulations elucidate the inhibition of SARS-CoV-2 Mpro by isoquinoline alkaloids?
- Methodological Answer : In silico studies combine molecular docking (e.g., AutoDock Vina) and MD simulations (100 ns trajectories) to assess binding stability. Compounds violating Lipinski’s rules are filtered early. Key interactions (e.g., hydrogen bonding with Glu166) are quantified via binding free energy calculations (MM-PBSA) .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity data for 6-substituted derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, IC50 protocols) or substituent electronic effects. For example, 6-NH2 enhances catalytic yields but may reduce metabolic stability in vivo. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized reporting (e.g., pIC50 values) mitigates contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
